

Technical Guide: Structure and Application of H2N-PEG2-N3 (TosOH)

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Compound of Interest

Compound Name: H2N-PEG2-N3 (TosOH)

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the chemical structure, properties, and applications of the heterobifunctional linker, H2N-PEG2-N3 as a tosylate salt. This reagent is a cornerstone in the fields of bioconjugation, drug delivery, and proteomics, primarily utilized for its ability to link biological molecules with other substrates through sequential, orthogonal reactions.

Core Chemical Structure

H2N-PEG2-N3 (TosOH) is the tosylate salt of 1-amino-8-azido-3,6-dioxaoctane. The molecule consists of three key components:

- **Primary Amine (H₂N-):** A reactive nucleophile located at one terminus of the molecule. This group readily reacts with activated carboxylic acids, such as N-hydroxysuccinimide (NHS) esters, to form stable amide bonds. In the salt form, this amine is protonated (-NH₃⁺).
- **PEG Linker (-PEG2-):** A short, hydrophilic polyethylene glycol spacer with two ethylene glycol units (-CH₂CH₂O)₂-. This PEG linker enhances the solubility of the molecule and its conjugates in aqueous buffers, reduces aggregation, and minimizes steric hindrance.
- **Azide Group (-N₃):** A bioorthogonal functional group at the other terminus. The azide is highly stable under common reaction conditions and selectively participates in "click chemistry" reactions.^[1]

- Tosylate Counter-ion (TosOH): p-Toluenesulfonic acid (TosOH) acts as a counter-ion to the protonated primary amine, forming a stable, crystalline salt that improves the handling and storage of the compound.

The systematic name for this compound is 2-[2-(2-azidoethoxy)ethoxy]ethanaminium 4-methylbenzenesulfonate.^{[2][3]}

Below is a diagram illustrating the chemical structure of the protonated amine-PEG-azide molecule with its tosylate counter-ion.

Caption: Chemical structure of the H₂N-PEG2-N₃ cation and tosylate anion.

Physicochemical Properties

Quantitative data for **H2N-PEG2-N3 (TosOH)** is summarized below. This information is critical for calculating molar equivalents in reaction protocols and for understanding the compound's physical characteristics.

| Property | Value | Reference(s) |
|-------------------|---|--------------|
| CAS Number | 2173092-98-1 | [4] |
| Molecular Formula | C ₁₃ H ₂₂ N ₄ O ₅ S (as salt); C ₆ H ₁₄ N ₄ O ₂ (as free base) | |
| Molecular Weight | 346.40 g/mol (as salt); 174.2 g/mol (as free base) | |
| Purity | >98% | |
| Synonyms | Azido-PEG2-Amine TosOH, 2-[2-(2-azidoethoxy)ethoxy]ethanaminium 4-methylbenzenesulfonate | |

Experimental Applications & Protocols

This linker is a versatile tool for creating complex bioconjugates. The amine and azide groups can be addressed in a stepwise manner, allowing for precise control over the final molecular

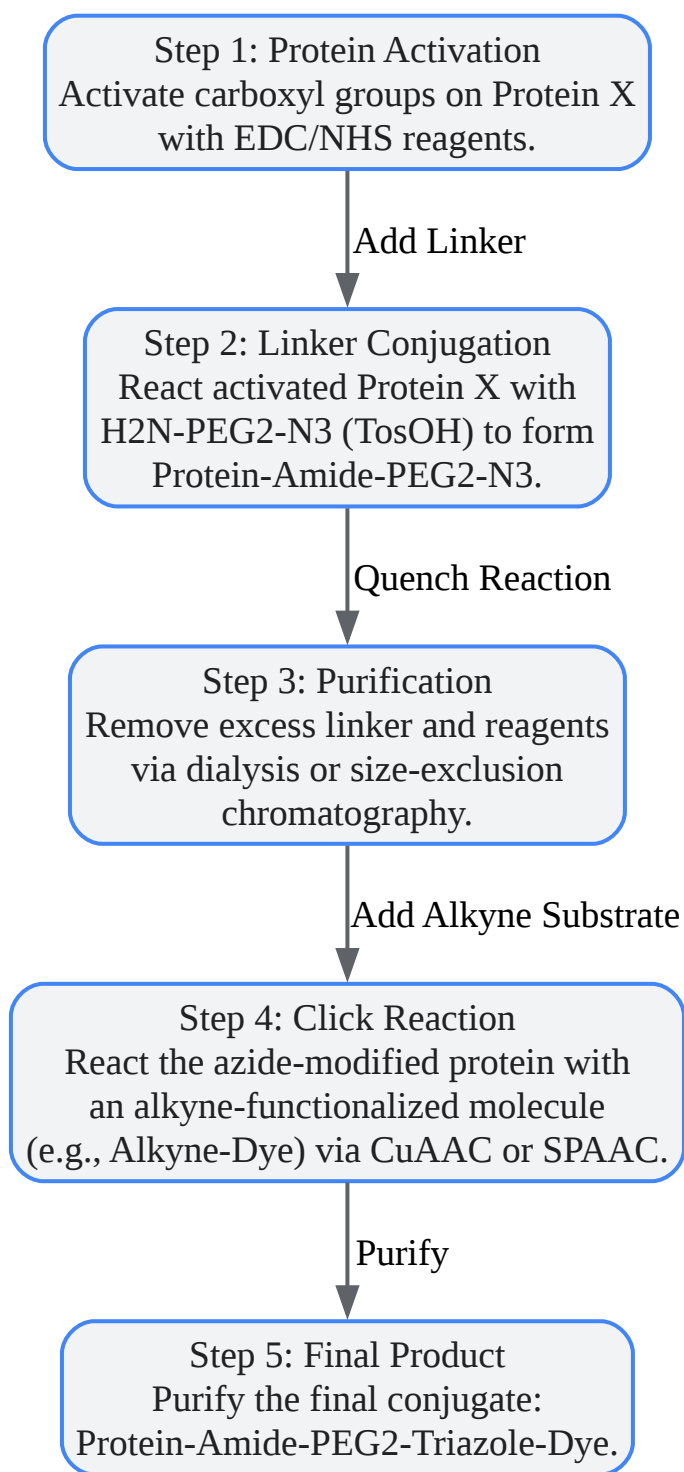
architecture.

Key Reactions

- **Amine Derivatization:** The primary amine is typically reacted first. It can be acylated by NHS esters, coupled to carboxyl groups using carbodiimide chemistry (e.g., EDC), or modified with other amine-reactive reagents. This step attaches the PEG-azide linker to a protein, peptide, or other amine-containing molecule.
- **Azide-Alkyne Click Chemistry:** The azide group remains inert during the initial amine reaction. Subsequently, it can be conjugated to a molecule containing an alkyne group. This is achieved through two main pathways:
 - **Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):** This highly efficient reaction joins the azide with a terminal alkyne to form a stable 1,4-disubstituted triazole ring.
 - **Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC):** A copper-free alternative that uses strained cyclooctynes, such as DBCO or BCN, to react with the azide. This method is ideal for applications in living cells where copper catalysts are cytotoxic.

General Experimental Workflow

The following diagram illustrates a typical workflow for conjugating a protein to a secondary molecule (e.g., a fluorescent dye) using H₂N-PEG₂-N₃.



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Caption: General workflow for protein bioconjugation using H₂N-PEG2-N₃.

Example Protocol: Labeling a Protein with an Alkyne-Dye

This protocol is a generalized procedure and should be optimized for the specific protein and dye being used.

Materials:

- Protein of interest (e.g., Antibody) in a suitable buffer (e.g., PBS, pH 7.4).
- **H2N-PEG2-N3 (TosOH).**
- EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS (N-hydroxysulfosuccinimide).
- Alkyne-functionalized detection molecule (e.g., Alkyne-Biotin, Alkyne-Fluorophore).
- For CuAAC: Copper(II) sulfate, a reducing agent (e.g., sodium ascorbate), and a copper ligand (e.g., TBTA).
- For SPAAC: DBCO-functionalized detection molecule.
- Reaction and purification buffers (e.g., PBS, quenching solution like Tris or hydroxylamine).
- Desalting columns or dialysis cassettes.

Procedure:

- Protein Preparation: Prepare the protein in an amine-free buffer (e.g., MES buffer, pH 6.0 for EDC coupling).
- Activation of Protein Carboxyls:
 - Dissolve EDC and Sulfo-NHS in buffer to a final concentration of 10 mM each.
 - Add the EDC/Sulfo-NHS solution to the protein solution at a 10-fold molar excess.
 - Incubate for 15-30 minutes at room temperature.

- Conjugation with H2N-PEG2-N3:
 - Dissolve **H2N-PEG2-N3 (TosOH)** in the reaction buffer.
 - Add the linker to the activated protein solution at a 20- to 50-fold molar excess over the protein.
 - Incubate for 2 hours at room temperature or overnight at 4°C.
 - Quench the reaction by adding Tris buffer to a final concentration of 50 mM.
- Purification:
 - Remove excess linker and reagents by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer (e.g., PBS, pH 7.4).
- Click Chemistry Reaction (CuAAC Example):
 - Prepare stock solutions of CuSO₄ (10 mM), sodium ascorbate (50 mM), and the alkyne-dye (5 mM).
 - To the azide-modified protein, add the alkyne-dye (5-fold molar excess).
 - Add CuSO₄ and sodium ascorbate to final concentrations of 1 mM and 5 mM, respectively.
 - Incubate for 1-2 hours at room temperature, protected from light.
- Final Purification:
 - Purify the final protein-dye conjugate using a desalting column or dialysis to remove the catalyst and excess dye.
 - Characterize the final product using techniques such as SDS-PAGE and UV-Vis spectroscopy.

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References

- 1. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]
- 2. Cas No. | 1-Amino-8-azido-3,6-dioxaoctane.TosOH | Apollo [store.apolloscientific.co.uk]
- 3. 1-Amino-8-azido-3,6-dioxaoctane.TosOH [bapeks.com]
- 4. H2N-PEG2-N3 (TosOH) | 点击化学试剂 | MCE [medchemexpress.cn]
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